REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH3:13])[CH:7]=[CH:6][C:3]=1[CH:4]=O.Cl.[NH2:15]O>C(O)C>[F:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH3:13])[CH:7]=[CH:6][C:3]=1[C:4]#[N:15] |f:1.2|
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Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC(=C1OC)OC
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
After stirring at 23° for 2.5 hours the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture is subsequently evaporated
|
Type
|
CUSTOM
|
Details
|
the residue, dried in a high vacuum at 23°
|
Type
|
ADDITION
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Details
|
is introduced into 40 ml of phosphorus oxychloride
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
ADDITION
|
Details
|
the residue is treated with ice-water
|
Type
|
FILTRATION
|
Details
|
the precipitate which thereby forms is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride solution is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
By recrystallization of the residue from methylene chloride/hexane there
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |